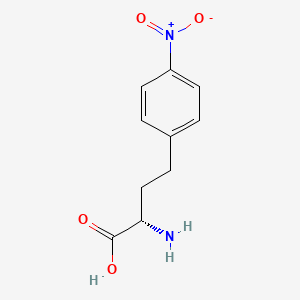

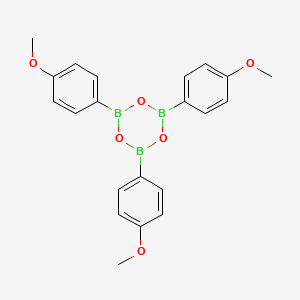

2,4,6-三(4-甲氧基苯基)-1,3,5,2,4,6-三氧杂硼杂环己烷

描述

2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a compound that can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Chemical Reactions Analysis

This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .科学研究应用

聚合物合成

2,4,6-三(4-甲氧基苯基)-1,3,5,2,4,6-三氧杂硼杂环己烷用于聚合物的合成。例如,可以通过在2,4,6-三(3,4,5-三氟苯基)-1,3,5,2,4,6-三氧杂硼杂环己烷及其衍生物等硼酸酐的存在下直接聚合2-羟基-6-萘甲酸来获得聚(2-氧基-6-萘酰基)(PON)。该过程影响PON沉淀物的形态和分子量,这对于材料科学中的各种应用非常重要(Kihara, Yamazaki, & Kimura, 2011)。

合成与结构研究

该化合物及其衍生物用于合成和研究各种有机化合物的结构。例如,三(2,6-二异丙基-4-甲氧基苯基)膦的合成探讨了甲氧基对拥挤三芳基膦性质的影响,这对于理解分子行为和相互作用很有价值(Sasaki, Sasaki, & Yoshifuji, 2008)。

稳定性和反应研究

对三(6-甲氧基-1-苊烯基)甲基阳离子及其类似物(涉及甲氧基苯基)的研究有助于理解某些碳正离子的稳定性和反应性。这些研究在有机化学中至关重要,可以为各种应用设计稳定的分子(Ito, Kikuchi, Morita, & Asao, 1999)。

有机反应机理

在有机化学中,理解涉及该化合物的反应机理至关重要。例如,研究三(4-甲氧基苯基)甲基氯与甲醇钠的反应,可以深入了解取代反应的机理和电子转移途径的行为(Huszthy, Lempert, Simig, & Vékey, 1982)。

作用机制

Target of Action

It’s known to be used as a catalyst in photo-induced electron transfer reactions .

Mode of Action

The compound acts as a photoredox catalyst, facilitating photo-induced electron transfer reactions . It’s involved in the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers . The compound absorbs light and gets excited to a higher energy state. It then transfers an electron to the substrate, initiating a cascade of reactions .

Biochemical Pathways

The compound is involved in the photo-induced electron transfer (PET) pathway . This pathway is crucial for initiating radical-cation Diels-Alder reactions . The downstream effects include the formation of C2-symmetric cyclobutane alkene dimers .

Pharmacokinetics

It’s known that the compound has low gi absorption and is a p-gp substrate . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP3A4 . These properties could impact the compound’s bioavailability.

Result of Action

The action of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane results in the formation of C2-symmetric cyclobutane alkene dimers . These dimers can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .

Action Environment

The efficacy and stability of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane can be influenced by environmental factors such as light and temperature, given its role as a photoredox catalyst . The compound’s action requires light, and its efficiency might be affected by the intensity and wavelength of the light source .

属性

IUPAC Name |

2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21B3O6/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUBUQVFDXGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21B3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)